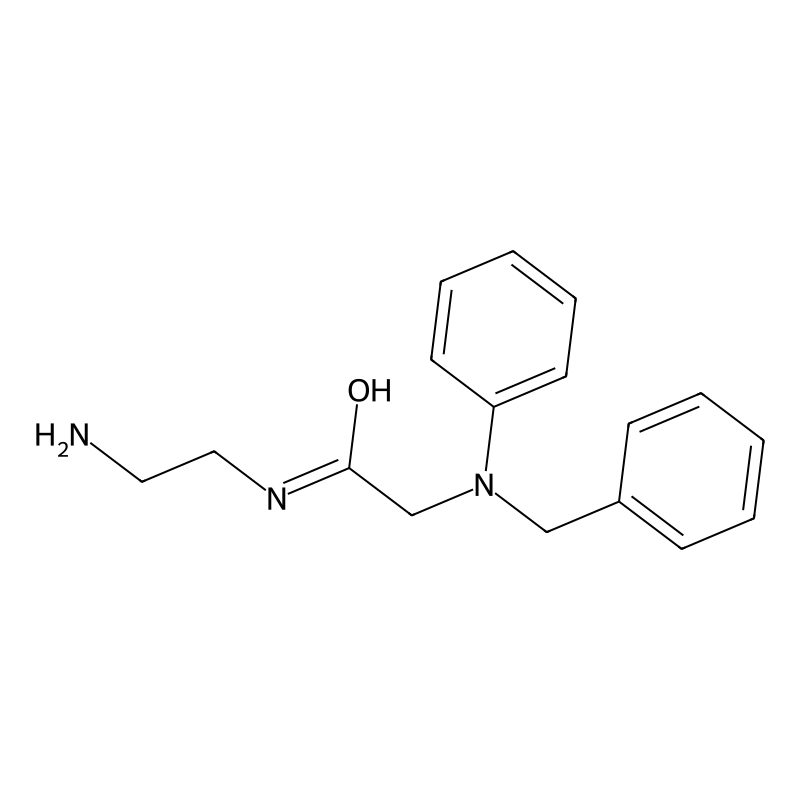N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
N-monomethyl amines are important building blocks in the synthesis of a range of valuable compounds, including dyes, surfactants, pharmaceuticals, agrochemicals, and materials . The N-methyl group plays an important role in various biological processes where some methylated drug candidates show enhanced activity compared to the non-methylated precursors as a result of the change in solubility, conformation, and metabolic activity .
The controllable synthesis of N-monomethyl amines by selective N-monomethylation of primary amines and nitro compounds is an important and challenging field in synthetic organic chemistry and catalysis . This process involves the use of various methylating agents, such as MeX, carbon dioxide, methanol, formaldehyde, formic acid and dimethyl carbonate .
The basic principles and strategies to control selectivity of N-monomethylation of primary amines and nitro compounds with different methylating agents are also summarized .
They are important building blocks in the synthesis of various valuable compounds, including dyes, surfactants, pharmaceuticals, agrochemicals, and materials .
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, also known as N-(2-Aminoethyl)-2-(benzyl-phenyl-amino)-acetamide maleate, is a compound with the molecular formula C₁₇H₂₁N₃O and a molecular weight of approximately 283.37 g/mol. This compound features an aminoethyl side chain and a benzyl-phenyl amino group, which contributes to its unique chemical properties and biological activities. It is primarily recognized as an impurity of Antazoline, an imidazoline derivative with antihistaminic properties .
The chemical reactivity of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide can be attributed to its functional groups, particularly the amine and acetamide moieties. It can participate in various reactions such as:
- Acylation: The amine group can undergo acylation reactions to form amides with various acyl chlorides.
- N-Alkylation: The amino group can react with alkyl halides, leading to the formation of N-alkyl derivatives.
- Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, forming imines or enamines.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide exhibits notable biological activities, particularly related to its role as an antihistamine. It has been shown to exert neuroprotective effects against hypoxia and N-methyl-D-aspartate (NMDA) toxicity in neuronal cultures. This is achieved through a voltage-dependent blockade of glutamatergic NMDA receptors, which play a crucial role in excitatory neurotransmission. Additionally, it may inhibit presynaptic calcium channels, thereby decreasing glutamate release and further contributing to its neuroprotective mechanisms .
The synthesis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide can be approached through several methods:
- Amine Coupling Reaction: Combining benzylamine with 2-aminoethyl acetate under suitable conditions can yield the desired compound.
- Reductive Amination: Starting from a suitable carbonyl compound, reductive amination with 2-aminoethylamine can be employed.
- Multi-step Synthesis: A more complex route may involve the synthesis of intermediates that are subsequently reacted to form the final product.
Each method may vary in terms of yield, purity, and operational simplicity.
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide has applications primarily in pharmaceutical research due to its antihistaminic properties. It is utilized in studies aimed at understanding neuroprotection mechanisms and developing new therapeutic agents for conditions like neurodegeneration and excitotoxicity. Its derivatives may also find use in drug formulation due to their potential pharmacological benefits.
Interaction studies involving N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide focus on its binding affinity and efficacy at various receptors, particularly NMDA receptors. These studies help elucidate its mechanism of action and potential side effects when used pharmacologically. Understanding these interactions is crucial for optimizing therapeutic strategies that utilize this compound or its derivatives.
Several compounds share structural similarities with N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, including:
- Antazoline: An imidazoline derivative known for its antihistaminic effects.
- Phenylephrine: A selective α1-adrenergic receptor agonist used as a decongestant.
- Diphenhydramine: An antihistamine that blocks histamine receptors and is commonly used for allergy relief.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide | Aminoethyl side chain + benzyl-phenyl group | Neuroprotective effects against NMDA toxicity |
| Antazoline | Imidazoline structure | Antihistaminic properties |
| Phenylephrine | Phenolic hydroxymethyl group | Selective α1-adrenergic receptor agonist |
| Diphenhydramine | Ethanolamine structure | Commonly used for allergy treatment |
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide stands out due to its specific neuroprotective mechanisms, which are less emphasized in other similar compounds. This uniqueness positions it as a candidate for further research into therapeutic applications targeting neurological disorders.








